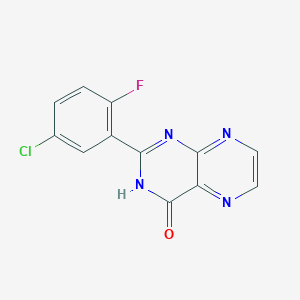![molecular formula C12H8Cl2N4O B1462375 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 125240-57-5](/img/structure/B1462375.png)
1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Descripción general
Descripción
The compound “1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolopyrimidine moiety is an important drug-like scaffold which has shown a wide range of clinical applications .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various chemical reactions . For instance, one of the methods involves the reaction of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine with sodium methoxide .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a pyrazole ring fused with a pyrimidine ring . The compound “this compound” has additional functional groups attached to this core structure .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions. For instance, they can be used as inhibitors against LPS-induced NO production in RAW264.7 macrophages .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can vary depending on their specific structure. For instance, one of the compounds was isolated as a yellow solid with a melting point of 240 – 241 °C .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity
1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives exhibit potential antimicrobial and anticancer activities. Compounds synthesized from similar structures have shown higher anticancer activity compared to reference drugs like doxorubicin, indicating their significance in cancer treatment research (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, the compounds have demonstrated good to excellent antimicrobial activity, making them valuable in the development of new antimicrobial agents.
Synthesis and Characterization
The synthesis and structural characterization of these compounds are crucial for understanding their potential applications. The synthesis involves various chemical reactions and the structures are confirmed through techniques like IR, NMR, Mass spectrometry, and Elemental analysis. Such detailed characterization is essential for exploring the potential medicinal applications of these compounds (Xu Li-feng, 2011).
Intermediate for Pharmacologically Active Substances
These compounds serve as convenient intermediates for the synthesis of various disubstituted derivatives, which may exhibit useful pharmacological properties. The research in this area focuses on developing substances that could be used in drug development due to their biological activities (Ogurtsov & Rakitin, 2021).
Antitumor Evaluation
Various derivatives of this compound have been synthesized and evaluated for their antitumor activity. Some derivatives have shown potent antitumor activity against different cell lines, indicating the potential of these compounds in cancer therapy (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Building Blocks in Heterocyclic Synthesis
These compounds are also used as building blocks in the synthesis of new heterocyclic compounds. The ability to form various derivatives makes them versatile reagents in the synthesis of compounds with potential biological activities (Harb, Abbas, & Mostafa, 2005).
Mecanismo De Acción
Target of Action
The primary target of 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
This compound acts as an inhibitor of CDK2 . By binding to CDK2, it prevents the kinase from phosphorylating its target proteins, thereby halting cell cycle progression . This inhibition of CDK2 can lead to cell cycle arrest, preventing cells from dividing and proliferating .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for phosphorylating key proteins that drive the cell cycle forward. This can result in the accumulation of cells in the G1 phase and a decrease in DNA synthesis, as the cells are unable to progress to the S phase .
Pharmacokinetics
The compound’s lipophilicity, which refers to its ability to dissolve in fats, oils, lipids, and non-polar solvents, can influence these properties .
Result of Action
The result of the action of this compound is a significant inhibition of cell growth . It has been shown to have cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . Furthermore, it can induce apoptosis, or programmed cell death, within cells .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O/c13-8-2-1-7(10(14)3-8)5-18-11-9(4-17-18)12(19)16-6-15-11/h1-4,6H,5H2,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGZIYOCPHNYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



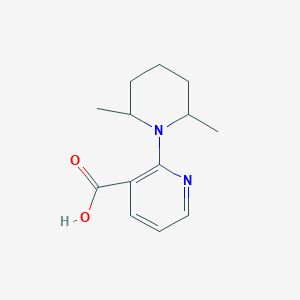
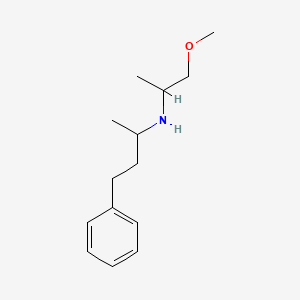
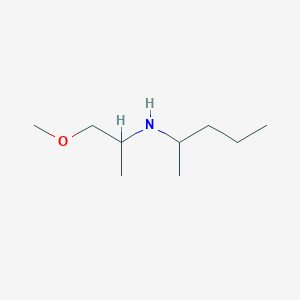
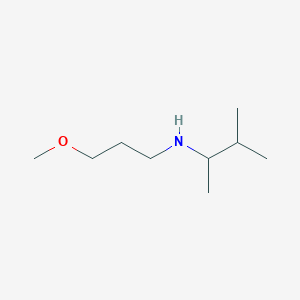
![N-[(4-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462298.png)

![(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462303.png)
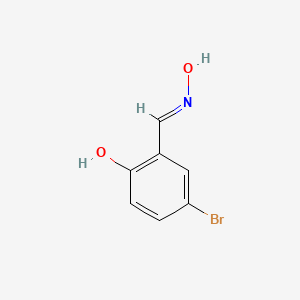
![2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1462307.png)

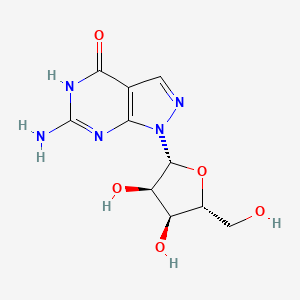
![5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-](/img/structure/B1462313.png)

